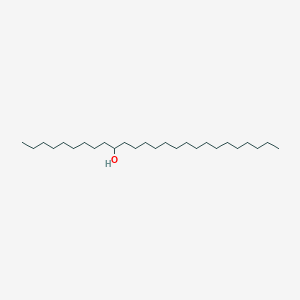
2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluoro group at the 6th position of the benzothiazole ring and a nitrile group attached to a methyl-substituted propanenitrile moiety
Métodos De Preparación
The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile has been investigated for its potential applications in various scientific research fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activities. In biology and medicine, benzothiazole derivatives, including this compound, have shown promising antimicrobial, antifungal, and anticancer properties . Additionally, the compound has been studied for its potential use as an inhibitor of specific enzymes, such as N-acylethanolamine acid amidase (NAAA), which plays a role in the regulation of pain and inflammation .
Mecanismo De Acción
The mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, as an NAAA inhibitor, the compound exerts its effects by inhibiting the activity of N-acylethanolamine acid amidase, an enzyme responsible for the degradation of bioactive lipids like palmitoylethanolamide (PEA). By inhibiting NAAA, the compound increases the levels of PEA, which in turn activates peroxisome proliferator-activated receptor-α (PPAR-α) and exerts anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Compared to other benzothiazole derivatives, 2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile stands out due to its unique structural features and biological activities. Similar compounds include 2-(6-fluoro-1,3-benzothiazol-2-yl)ethylamine and 2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine While these compounds share the benzothiazole core structure, their different substituents and functional groups result in distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H9FN2S |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H9FN2S/c1-11(2,6-13)10-14-8-4-3-7(12)5-9(8)15-10/h3-5H,1-2H3 |
Clave InChI |
APYXJSICJHHQDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1=NC2=C(S1)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


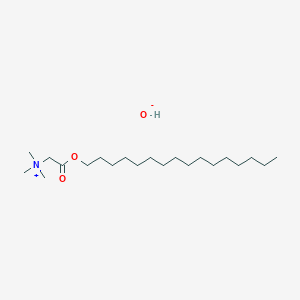
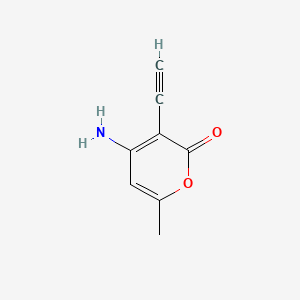
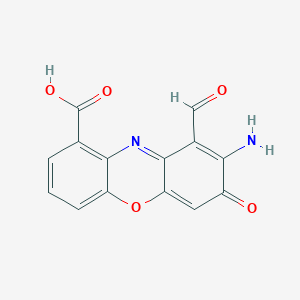
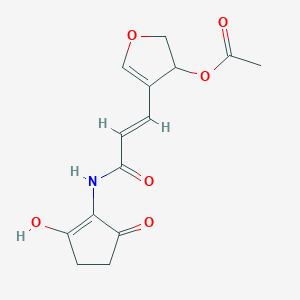

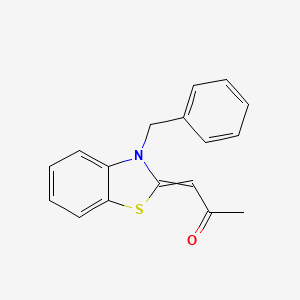
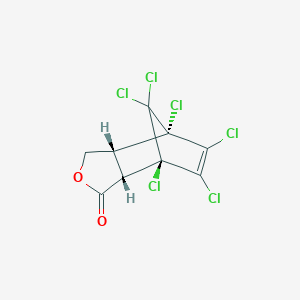

![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
